BenchChemオンラインストアへようこそ!

2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid

Anti-inflammatory Pyridylalanine regioisomers In vivo pharmacology

2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid, commonly designated Boc-3-(3-pyridyl)-L-alanine or Boc-L-3-Pal-OH, is an N-Boc-protected, non-canonical amino acid belonging to the pyridylalanine class. With a molecular formula of C₁₃H₁₈N₂O₄ and a molecular weight of 266.29 g/mol, this compound features a 3-pyridyl side chain that distinguishes it from the 2-pyridyl and 4-pyridyl regioisomers as well as from natural aromatic amino acids such as phenylalanine.

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
Cat. No. B7721615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O
InChIInChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyJLBCSWWZSSVXRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-3-(3-Pyridyl)-L-alanine (CAS 117142-26-4): Procurement-Grade Overview of a Regioisomerically Distinct Protected Amino Acid


2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid, commonly designated Boc-3-(3-pyridyl)-L-alanine or Boc-L-3-Pal-OH, is an N-Boc-protected, non-canonical amino acid belonging to the pyridylalanine class [1]. With a molecular formula of C₁₃H₁₈N₂O₄ and a molecular weight of 266.29 g/mol, this compound features a 3-pyridyl side chain that distinguishes it from the 2-pyridyl and 4-pyridyl regioisomers as well as from natural aromatic amino acids such as phenylalanine . The Boc protecting group enables its use in both Boc/Bz and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies, while the pyridine nitrogen at the meta position confers a unique combination of hydrogen-bonding capability, intermediate lipophilicity (XLogP ~1.4), and solubility in chlorinated solvents, ethyl acetate, DMSO, and acetone [1]. Available from multiple suppliers at purities ranging from 95% to ≥99% (HPLC) with enantiomeric excesses of ≥98% for the L-isomer, this building block serves as a critical intermediate in medicinal chemistry, peptide drug design, and structure-activity relationship (SAR) studies .

Why Boc-3-(3-Pyridyl)-L-alanine Cannot Be Interchanged with Its 2-Pyridyl, 4-Pyridyl, or Phenylalanine Analogs


Although all three Boc-pyridylalanine regioisomers share the identical molecular formula (C₁₃H₁₈N₂O₄) and molecular weight, the position of the pyridine nitrogen atom dictates profoundly different physicochemical properties, biological activities, and pharmacokinetic behaviors that preclude simple interchange. The 3-pyridyl (meta) isomer exhibits a melting point of 136–142 °C, contrasting sharply with the 2-pyridyl isomer (141 °C, decomposition) and the 4-pyridyl isomer (224 °C) [1]. Specific rotation values differ not only in magnitude but in sign depending on solvent: [α]D +15.5° (EtOH) for the 3-isomer vs. −16.5° (MeOH) for the 2-isomer vs. −30° (DMF) for the 4-isomer [1]. Critically, in biological systems, dl-3-pyridylalanine exhibits 3-fold greater anti-inflammatory potency than the 2-isomer and 4-fold greater than the 4-isomer in the rat paw edema model [2]. In somatostatin receptor-targeted radiopharmaceuticals, the 3Pal-containing ligand displays intermediate receptor affinity (KD = 0.15 ± 0.01 nM) and distinct renal retention (>60% intact peptide at 1 h) compared to 2Pal and 4Pal analogs [3]. Even substitution of phenylalanine with 3-pyridylalanine in glucagon analogs markedly enhances aqueous solubility at neutral pH—a property not achievable with Phe or Tyr [4]. These quantitative differences demonstrate that regioisomeric identity and protecting-group strategy are not interchangeable parameters but rather decisive factors in experimental outcomes.

Quantitative Differentiation Evidence for Boc-3-(3-Pyridyl)-L-alanine: Comparator-Anchored Data for Procurement Decisions


Anti-inflammatory Potency: 3-Pyridylalanine Exhibits 3- to 4-Fold Superiority Over 2- and 4-Regioisomers In Vivo

In a direct head-to-head comparison using the carrageenin-induced rat paw edema model, dl-3-pyridylalanine (3-PA) demonstrated significantly greater anti-inflammatory activity than both its 2- and 4-regioisomers. Specifically, 3-PA was 3 times more active than dl-2-pyridylalanine (2-PA) and 4 times more active than dl-4-pyridylalanine (4-PA); all three pyridylalanine analogues were more potent than the reference drug phenylbutazone (PB) [1]. Furthermore, functional differentiation was observed in the granuloma pouch model: 2-PA exhibited anti-exudative activity exceeding that of PB, while 3-PA and 4-PA showed no significant anti-exudative effect when administered alone. Co-administration with cortisone revealed that 3-PA inhibited cortisone's anti-granulomatous action, whereas 2-PA enhanced it [1].

Anti-inflammatory Pyridylalanine regioisomers In vivo pharmacology

Somatostatin Receptor Binding: 3Pal Delivers Intermediate Affinity (KD 0.15 nM) and Unique Renal Retention Profile Among Regioisomers

In a systematic study of [¹⁷⁷Lu]Lu-DOTA-[xPal³]-LM3 radioligands, the three pyridylalanine regioisomers produced distinct hydrophilicity and SST₂ receptor binding profiles. The logD values increased in the order l2Pal (−2.3 ± 0.1) < 3Pal (−2.5 ± 0.1) < 4Pal (−2.6 ± 0.1), while receptor affinity (KD) improved in the same rank order: l2Pal (0.18 ± 0.02 nM) < 3Pal (0.15 ± 0.01 nM) < 4Pal (0.11 ± 0.01 nM), with the clinical reference [¹⁷⁷Lu]Lu-DOTA-LM3 at KD = 0.09 ± 0.02 nM [1]. Critically, the 3Pal-containing radioligand displayed a unique pharmacokinetic signature—high uptake and prolonged retention in renal tissue—attributed to its intermediate polarity and electronic density dissymmetry. Chromatographic analysis of kidney homogenates revealed that more than 60% of the [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 peptide remained intact 1 h post-injection, a stability metric not matched by the 2Pal or 4Pal analogs [1]. Chirality at this position was also decisive: the d2Pal diastereomer completely lost receptor recognition, confirming that both regioisomerism and stereochemistry are essential specification parameters [1].

Somatostatin receptor Radioligand Regioisomeric pharmacology

Physicochemical Fingerprint: Melting Point, Optical Rotation, and Solubility Differentiate the 3-Pyridyl Isomer from 2-Pyridyl, 4-Pyridyl, and Phenylalanine Analogs

The Boc-protected 3-pyridylalanine possesses a distinctive physicochemical signature that enables unambiguous identity verification and purity assessment relative to its closest analogs. The melting point of Boc-3-(3-pyridyl)-L-alanine (136–142 °C) [1] falls between that of Boc-L-phenylalanine (85–87 °C) and Boc-3-(4-pyridyl)-L-alanine (224 °C) , while the 2-pyridyl isomer decomposes at 141 °C . The specific rotation ([α]D +15.5°, c=1% in EtOH) [1] contrasts markedly with Boc-L-phenylalanine (+25°, c=1 in EtOH) and the 4-pyridyl L-isomer (−30 ± 1°, c=1 in DMF) . Solubility profiles further discriminate: the 3-pyridyl isomer dissolves readily in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1], whereas the 2-pyridyl isomer is only slightly soluble in methanol . The predicted pKa of the pyridinium nitrogen (3.43 ± 0.10) also differs from that of the 2-pyridyl isomer (3.09 ± 0.10) , influencing protonation state at physiological pH.

Physicochemical characterization Identity verification Quality control

Peptide Aqueous Solubility: 3-Pyridylalanine Substitution Enhances Glucagon Analog Solubility at Neutral pH vs. Phenylalanine/Tyrosine

In a systematic study of glucagon analogs, replacement of native aromatic residues (Phe and Tyr) with 3-pyridylalanine (3-Pal) at positions 6, 10, and 13 markedly enhanced aqueous solubility at neutral pH while preserving biological activity [1]. The lead analog, Gcg[3-Pal⁶,¹⁰,¹³, Aib¹⁶] (analogue 9), demonstrated superior biophysical character relative to native glucagon—a hormone notorious for poor solubility and fibrillation propensity at pharmaceutical pH—and maintained comparable pharmacology against insulin-induced hypoglycemia in both rat and pig models [1]. This solubility enhancement is attributed to the pyridine nitrogen's ability to hydrogen-bond with water while retaining the aromatic character required for receptor interactions, a dual property not achievable with phenylalanine (hydrophobic) or tyrosine (pH-dependent phenol ionization) .

Peptide solubility Glucagon engineering Aromatic amino acid replacement

HDAC6 Selectivity: Pyridylalanine-Containing Hydroxamic Acids Achieve Up to 25-Fold Isoform Discrimination

Hydroxamic acid derivatives incorporating a pyridylalanine substructure were identified as selective inhibitors of human recombinant HDAC6, achieving up to 25-fold selectivity for HDAC6 over HDAC1 in vitro [1]. This selectivity was confirmed by Western blot analysis of tubulin acetylation (HDAC6 substrate) versus histone acetylation (HDAC1 substrate) in cancer cells. In contrast, pan-HDAC inhibitors such as vorinostat (SAHA) show roughly equipotent inhibition across HDAC isoforms 1, 2, 3, and 6. Docking studies suggested that the pyridylalanine hydrophobic cap group engages a unique aromatic sub-pocket near the entrance of the HDAC6 substrate-binding channel, a structural feature not exploited by non-heterocyclic amino acid caps [1]. The HDAC6-selective compounds exhibited lower cytotoxicity toward cancer cells than pan-HDAC inhibitors but demonstrated synergistic antiproliferative activity with the proteasome inhibitor bortezomib [1].

HDAC6 inhibitor Epigenetics Isoform selectivity

Solid-Phase Peptide Coupling: Pal(3) Requires Excess Coupling Reagent (2 equiv. HBt) Comparable to Basic Amino Acids in Ganirelix Synthesis

In the industrial-scale solid-phase synthesis of the GnRH antagonist Ganirelix (N-Ac-D-Nal(2)-D-pCl-Phe-D-Pal(3)-Ser-Tyr-D-hArg(Et)₂-Leu-hArg(Et)₂-Pro-Ala-NH₂), the Pal(3) residue at position 3 exhibited coupling behavior distinct from standard neutral amino acids. The manufacturing process explicitly required excess 1-hydroxybenzotriazole (HBt, 2 equivalents) for activation of Pal(3), a protocol otherwise reserved for the strongly basic amino acids hArg(Et)₂ . This elevated reagent demand is attributable to the basic character of the pyridine nitrogen (pKa ~3.43) in the 3-pyridyl side chain, which can interfere with carbodiimide-mediated activation. By contrast, Boc-L-phenylalanine couples efficiently under standard conditions (1 equiv. HOBt/DIC) without requiring excess additive [1]. This difference has direct implications for process cost, scale-up, and crude purity in peptide manufacturing campaigns incorporating this building block.

Peptide synthesis Coupling efficiency Ganirelix manufacturing

Optimal Procurement and Application Scenarios for Boc-3-(3-Pyridyl)-L-alanine Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Targeting Inflammatory Pathways Where Regioisomeric Potency Is Decisive

Based on the direct head-to-head evidence that dl-3-pyridylalanine is 3-fold more potent than 2-PA and 4-fold more potent than 4-PA in the rat paw edema model [1], procurement of Boc-3-(3-pyridyl)-L-alanine is the rational starting point for any peptide or small-molecule SAR program targeting inflammatory conditions. The Boc protecting group allows direct incorporation into SPPS workflows or solution-phase fragment coupling. The 3-pyridyl isomer's unique functional profile—including its inhibition of cortisone's anti-granulomatous action, a property absent in the 2- and 4-isomers [1]—further justifies its selection for probing mechanism-of-action hypotheses where differential glucocorticoid pathway modulation is under investigation.

Radiopharmaceutical Development for SST₂-Positive Neuroendocrine Tumor Imaging and Therapy

The regioisomeric comparison data from [¹⁷⁷Lu]Lu-DOTA-[xPal³]-LM3 studies [2] establish that the 3Pal-containing radioligand provides a distinct pharmacokinetic profile—intermediate receptor affinity (KD = 0.15 nM), intermediate hydrophilicity (logD = −2.5), and uniquely prolonged renal retention (>60% intact at 1 h). Procurement of Boc-3-(3-pyridyl)-L-alanine as the starting material for DOTA-conjugated somatostatin antagonists enables access to this specific pharmacokinetic signature, which cannot be replicated using the 2Pal or 4Pal building blocks. This scenario applies directly to academic and industrial radiopharmacy groups developing next-generation theranostic agents.

Peptide Drug Discovery Requiring Enhanced Aqueous Solubility Without Sacrificing Aromatic Pharmacophore Interactions

The demonstration that 3-pyridylalanine substitution at multiple positions in glucagon analogs dramatically enhances aqueous solubility at neutral pH while preserving full agonist activity [3] establishes a general design principle applicable to solubility-challenged peptide leads. Boc-3-(3-pyridyl)-L-alanine is the preferred building block for implementing this strategy in Boc-SPPS or hybrid Boc/Fmoc protocols. Its solubility in DCM, DMF, and DMSO facilitates standard coupling workflows, and its distinct melting point (136–142 °C) [4] provides a convenient identity checkpoint upon receipt. This scenario is particularly relevant for peptide therapeutics targeting metabolic diseases where subcutaneous injection at neutral pH is a formulation requirement.

Epigenetic Probe and Lead Optimization for HDAC6-Selective Inhibitor Programs

The class-level evidence that pyridylalanine-containing hydroxamic acids achieve up to 25-fold HDAC6 selectivity over HDAC1 [5] supports procurement of Boc-3-(3-pyridyl)-L-alanine as a key intermediate for synthesizing focused libraries of HDAC6-selective probes. The pyridylalanine cap group engages a unique aromatic sub-pocket in the HDAC6 binding channel, a structural interaction that simple phenylalanine or tyrosine caps cannot provide. The Boc protecting group is orthogonal to the hydroxamic acid zinc-binding group installation, enabling convergent synthetic strategies. This scenario addresses the growing need for isoform-selective epigenetic tools with reduced cytotoxicity profiles relative to pan-HDAC inhibitors.

Quote Request

Request a Quote for 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.